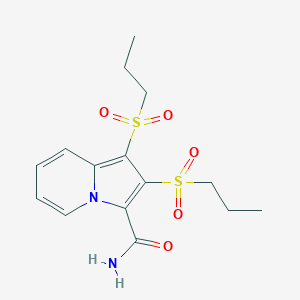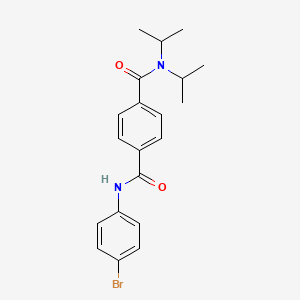
N'-(4-bromophenyl)-N,N-diisopropylterephthalamide
Overview
Description
N-(4-bromophenyl)-N,N-diisopropylterephthalamide, commonly known as Br-iPrTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tertiary amides and has a molecular weight of 392.38 g/mol.
Mechanism of Action
The mechanism of action of Br-iPrTT is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Br-iPrTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, Br-iPrTT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Br-iPrTT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Br-iPrTT has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. Additionally, Br-iPrTT has been shown to exhibit antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
Br-iPrTT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, Br-iPrTT has been shown to be stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of Br-iPrTT is that it can be expensive to produce, which may limit its use in some research settings.
Future Directions
There are several future directions for research on Br-iPrTT. One area of interest is the potential use of Br-iPrTT as a therapeutic agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Br-iPrTT and its potential use as a fluorescent probe in biochemical assays. Finally, more research is needed to explore the potential advantages and limitations of Br-iPrTT for use in lab experiments.
Scientific Research Applications
Br-iPrTT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit excellent anti-inflammatory, analgesic, and antioxidant properties. Br-iPrTT has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Br-iPrTT has been studied for its potential use as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-13(2)23(14(3)4)20(25)16-7-5-15(6-8-16)19(24)22-18-11-9-17(21)10-12-18/h5-14H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCPHROUONWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



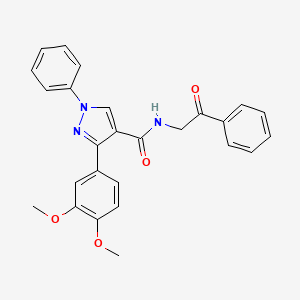
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![8,8,10,10-tetramethyl-2-(2-thienyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441323.png)
![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
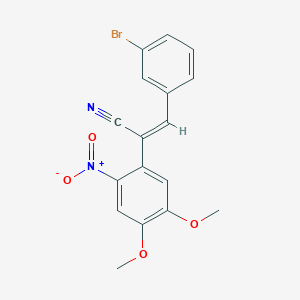

![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
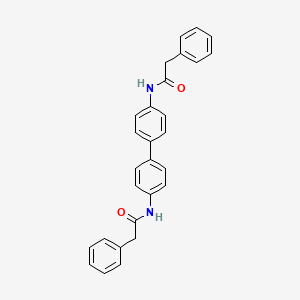
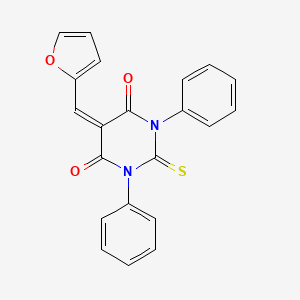
![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
![methyl 2-nitro-4-{[(2,4,5-trichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3441398.png)
